VIP126 (Active Payload of VIP236) Demonstrates 20-Fold Higher Permeability and Negligible Active Efflux Compared with SN38
The active payload of VIP236, VIP126, was directly compared with SN38 (the active metabolite of irinotecan and the payload of sacituzumab govitecan) in bidirectional flux assays using Caco-2 cells and human P-gp-overexpressing LLC-PK1 cells. VIP126 showed 20-times higher permeability than SN38, and its efflux ratio was approximately 1 in both cell systems, indicating it is not a substrate for active efflux transporters . In contrast, SN38 exhibited a high efflux ratio (≥3), consistent with active P-gp/BCRP-mediated export . In cytotoxicity assays using parental and transporter-overexpressing NCI-H1975 NSCLC cells, the IC50 of VIP126 remained nearly constant across parental (19 nM), P-gp-overexpressing (34 nM), and BCRP-overexpressing (27 nM) lines, whereas the IC50 of SN38 increased from 45 nM (parental) to 141 nM (P-gp) and 512 nM (BCRP)—a 2.4-fold potency advantage for VIP126 in parental cells that expands to 4.1-fold and 19-fold, respectively, in efflux-transporter-expressing lines . This demonstrates that VIP126 is engineered to overcome the P-gp/BCRP-mediated drug resistance that limits the efficacy of SN38 and SN38-based therapeutics.
| Evidence Dimension | Payload permeability and efflux ratio in Caco-2 and P-gp-expressing LLC-PK1 cells |
|---|---|
| Target Compound Data | VIP126: 20-fold higher permeability vs SN38; efflux ratio ≈ 1 (no active efflux) |
| Comparator Or Baseline | SN38: baseline permeability; efflux ratio ≥ 3 (active P-gp/BCRP-mediated efflux) |
| Quantified Difference | 20-fold permeability advantage; efflux ratio difference: ≈1 vs ≥3 |
| Conditions | In vitro bidirectional flux assays with Caco-2 cells and human P-gp-expressing LLC-PK1 cells (n = 3 replicates) |
Why This Matters
For procurement decisions, payload resistance to P-gp/BCRP efflux is critical for sustained intratumoral drug exposure; VIP126's engineered low-efflux profile directly translates to preserved cytotoxicity in transporter-overexpressing tumor cells where SN38-based therapies lose potency by up to 19-fold.
- [1] Lerchen HG, et al. A Small Molecule–Drug Conjugate (SMDC) Consisting of a Modified Camptothecin Payload Linked to an αVβ3 Binder for the Treatment of Multiple Cancer Types. Cancers (Basel). 2022;14(2):391. Section 3.2, Table 1; Results text describing 20-fold permeability and efflux ratio ≈1. View Source
- [2] Lerchen HG, et al. A Small Molecule–Drug Conjugate (SMDC) Consisting of a Modified Camptothecin Payload Linked to an αVβ3 Binder for the Treatment of Multiple Cancer Types. Cancers (Basel). 2022;14(2):391. Table 2: IC50 values in parental, P-gp-overexpressing, and BCRP-overexpressing NCI-H1975 cells. View Source
